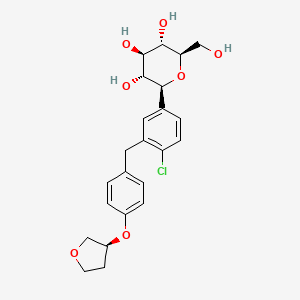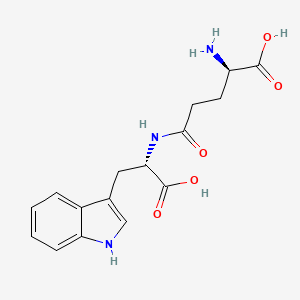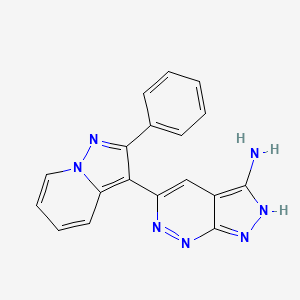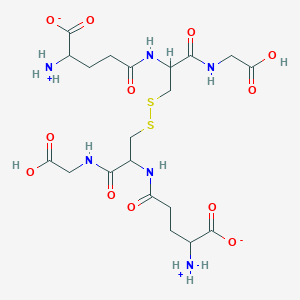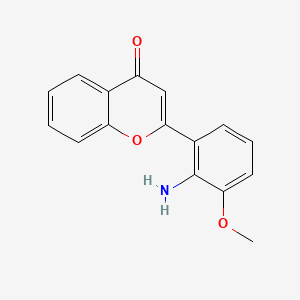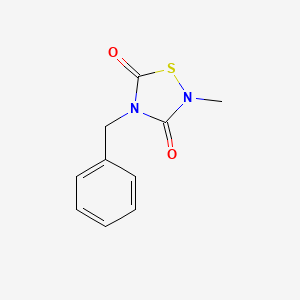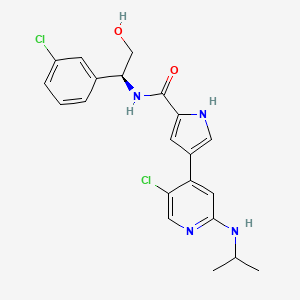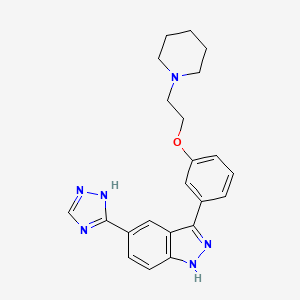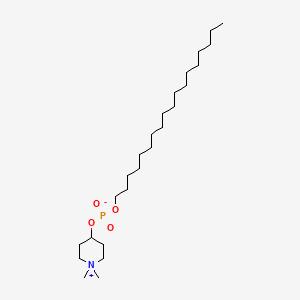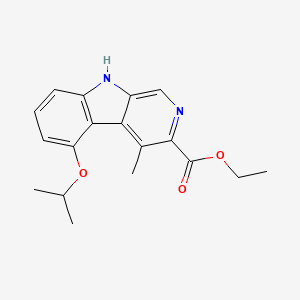
ZK93426
Vue d'ensemble
Description
ZK-93426, également connu sous le nom d'éthyl 5-isopropoxy-4-méthyl-β-carboline-3-carboxylate, est un composé appartenant à la famille des β-carbolines. Il agit comme un faible agoniste inverse partiel des récepteurs des benzodiazépines, ce qui signifie qu'il provoque des effets opposés à ceux des médicaments benzodiazépiniques. Contrairement à la plupart des antagonistes des benzodiazépines, ZK-93426 n'est pas un convulsivant et présente de faibles propriétés anticonvulsivantes .
Applications De Recherche Scientifique
ZK-93426 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of beta-carbolines and their interactions with benzodiazepine receptors.
Biology: The compound is employed in research on neurotransmitter systems, particularly the role of acetylcholine in cognitive functions.
Medicine: ZK-93426 has been investigated for its potential anxiogenic and nootropic effects, making it a candidate for studying anxiety disorders and cognitive enhancement.
Mécanisme D'action
Target of Action
ZK93426, also known as Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate, primarily targets the benzodiazepine receptors . These receptors are a class of GABA_A receptors, which are ligand-gated chloride channels that mediate inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a weak partial inverse agonist of benzodiazepine receptors . This means that it binds to these receptors and induces effects that are opposite to those of benzodiazepine drugs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By acting as an inverse agonist at benzodiazepine receptors, this compound reduces the inhibitory effects of GABA neurotransmission . This leads to an increase in neuronal excitability .
Pharmacokinetics
As a small molecule drug , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would typically occur via the liver and kidneys, respectively.
Result of Action
The action of this compound results in a range of effects at the molecular and cellular levels. It has been shown to produce alertness, restlessness, and feelings of apprehension . It also reverses the effects of benzodiazepine drugs, such as lormetazepam . Additionally, this compound has been shown to produce nootropic effects and increase the release of acetylcholine .
Analyse Biochimique
Biochemical Properties
ZK93426 interacts with benzodiazepine receptors, causing the opposite effects to the benzodiazepine class of drugs . It has been compared with Ro 15-1788 and CGS 8216, two compounds previously described as benzodiazepine receptor antagonists . The biochemical and pharmacological effects of this compound were found to be quite similar to these compounds in certain aspects .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways . In human tests, it produced alertness, restlessness, and feelings of apprehension .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with benzodiazepine receptors . As a weak partial inverse agonist of these receptors, it binds to them and causes effects that are opposite to those of benzodiazepine drugs .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its interactions with benzodiazepine receptors, it is likely that it is involved in pathways related to these receptors .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the current literature. Given its interactions with benzodiazepine receptors, it is likely that it is localized to areas of the cell where these receptors are present .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de ZK-93426 implique plusieurs étapes, en commençant par la préparation de la structure de base de la β-carboline. Cela est généralement réalisé par la réaction de Pictet-Spengler, qui implique la condensation de la tryptamine avec un aldéhyde ou une cétone. L'intermédiaire résultant est ensuite soumis à diverses modifications de groupe fonctionnel pour introduire les groupes éthyl, isopropoxy et carboxylate .
Méthodes de production industrielle
La production industrielle de ZK-93426 suivrait probablement des voies synthétiques similaires mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
ZK-93426 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier les groupes existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Diverses réactions de substitution peuvent être utilisées pour remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants comme le dichlorométhane ou l'éthanol, et des catalyseurs pour faciliter les réactions .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent donner une large gamme de produits selon le nucléophile utilisé .
Applications de recherche scientifique
ZK-93426 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé d'outil pour étudier les relations structure-activité des β-carbolines et leurs interactions avec les récepteurs des benzodiazépines.
Biologie : Le composé est utilisé dans la recherche sur les systèmes de neurotransmetteurs, en particulier le rôle de l'acétylcholine dans les fonctions cognitives.
Médecine : ZK-93426 a été étudié pour ses effets anxiogènes et nootropes potentiels, ce qui en fait un candidat pour l'étude des troubles anxieux et de l'amélioration cognitive.
Industrie : Les propriétés uniques du composé le rendent utile dans le développement de nouveaux médicaments et sondes chimiques.
Mécanisme d'action
ZK-93426 exerce ses effets en agissant comme un faible agoniste inverse partiel des récepteurs des benzodiazépines. Cela signifie qu'il se lie à ces récepteurs et induit une réponse opposée à celle des agonistes des benzodiazépines. Le composé augmente la libération d'acétylcholine, qui est associée à une fonction cognitive et à une vigilance accrues. Les cibles moléculaires et les voies impliquées comprennent la modulation des récepteurs de l'acide γ-aminobutyrique (GABA) et du système cholinergique .
Comparaison Avec Des Composés Similaires
Composés similaires
Ro 15-1788 : Un autre antagoniste des récepteurs des benzodiazépines avec des propriétés similaires mais une puissance et une efficacité différentes.
Unicité
ZK-93426 est unique dans sa combinaison d'une faible activité d'agoniste inverse partiel et de faibles effets anticonvulsivants. Contrairement aux autres antagonistes des récepteurs des benzodiazépines, il n'induit pas de convulsions et il a été démontré qu'il produisait des effets nootropes et une augmentation de la libération d'acétylcholine .
Propriétés
IUPAC Name |
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3/h6-10,20H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUABMKBUKKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008889 | |
| Record name | Ethyl 4-methyl-5-[(propan-2-yl)oxy]-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89592-45-0 | |
| Record name | Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89592-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZK 93426 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089592450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZK-93426 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8EEB2VSB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


